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Introduction

Thermoluminescence (TL) is a powerful and non-invasive technique used to study the light-

induced charge separation and subsequent recombination events within Photosystem II (PSII).

[1][2] When photosynthetic material is illuminated at a low temperature, electrons are

transferred to acceptors, creating charge-separated states. Upon gradual heating in the dark,

these trapped charges recombine, and a fraction of the energy is released as light. The

resulting plot of light emission versus temperature is known as a "glow curve". The peak

temperatures and intensities of the bands in the glow curve provide valuable information about

the stability and redox potentials of the charge pairs within PSII.[2][3] This technique is

particularly useful for investigating the function of the oxygen-evolving complex (OEC) and the

electron acceptor side of PSII, including the primary quinone acceptor (QA) and the secondary

quinone acceptor (QB).[2] It has been widely applied to study the effects of environmental

stress, mutations, and herbicides on PSII activity.[2]

Principle of Thermoluminescence in Photosystem II

The generation of a thermoluminescence signal involves three key steps:

Charge Separation (Excitation): The sample, typically dark-adapted, is illuminated at a

specific low temperature. This illumination, often in the form of single-turnover saturating
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flashes, drives the accumulation of positive charges on the donor side (the S-states of the

OEC) and negative charges on the acceptor side (reduced quinones QA- and QB-) of PSII.

Trapping of Charges: The sample is rapidly cooled to a very low temperature (e.g., liquid

nitrogen temperature) to trap the charge-separated pairs in a stable state.[4]

Charge Recombination (Emission): The sample is heated at a constant, linear rate in the

dark. As the temperature rises, it provides the activation energy for the trapped electrons to

recombine with the oxidized donors. This recombination event returns the chlorophyll

molecules to their ground state, accompanied by the emission of light, which is detected by a

sensitive photomultiplier.

The resulting glow curve is a superposition of several TL bands, each corresponding to the

recombination of a specific charge pair. The peak temperature (TM) of a band is related to the

activation energy required for the charge recombination, which in turn reflects the redox

potential difference between the donor and acceptor species.

Key Thermoluminescence Bands in Photosystem II
The interpretation of glow curves relies on understanding the origin of the different TL bands.[1]

Each band is associated with the recombination of specific oxidized S-states of the oxygen-

evolving complex and reduced quinone acceptors.
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Band Name
Typical Peak
Temperature (°C)

Originating Charge
Pair

Description

Q-band 5°C to 10°C S2QA-

This band is

prominent in the

presence of

herbicides like DCMU,

which block electron

transfer from QA to

QB.[5] It arises from

the recombination of

the S2 state of the

OEC with the reduced

primary quinone

acceptor, QA-.[5][6]

B-band 20°C to 40°C S2QB- / S3QB-

This is often the most

intense band in

untreated samples

and is associated with

the recombination of

the S2 and S3 states

with the reduced

secondary quinone

acceptor, QB-.[6][7]

The exact peak

position can vary

depending on whether

the S2 or S3 state is

the predominant

charge donor.[2]

A-band -14°C S3QA-

The A band is

attributed to the

recombination of the

S3 state with QA-.[6]

C-band ~45°C TyrD+QA- This band originates

from the
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recombination of the

oxidized tyrosine

residue TyrD with

QA-.[6]

Zv-band ~-27°C P680+QA-

The Zv band is

associated with the

recombination of the

primary radical pair,

P680+QA-.[6]

Experimental Protocols
Protocol 1: Standard Thermoluminescence
Measurement in Thylakoid Membranes
This protocol describes the general procedure for measuring the B-band of

thermoluminescence, which reflects the S2/3QB- charge recombination.

Materials and Reagents:

Isolated thylakoid membranes (or leaf discs, algal cells)

Resuspension Buffer: 0.4 M Sorbitol, 10 mM NaCl, 5 mM MgCl2, 1 mM MnCl2, 10 mM

EDTA, 50 mM HEPES-NaOH (pH 7.5)[5]

Thermoluminescence spectrophotometer with a linear heating unit and a sensitive

photomultiplier tube.[3]

Cryocooler (e.g., liquid nitrogen)

Light source for flash illumination (e.g., xenon flash lamp)

Sample holder (e.g., aluminum planchet)

Methodology:
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Sample Preparation: Resuspend isolated thylakoid membranes in the resuspension buffer to

a final chlorophyll concentration of 0.5-1.0 mg/mL. If using leaf discs, cut them to fit the

sample holder.

Dark Adaptation: Incubate the sample in complete darkness for at least 15-20 minutes at

room temperature to ensure all PSII reaction centers are in the open (S1) state.

Sample Loading: Pipette a small volume (e.g., 20-50 µL) of the thylakoid suspension onto

the sample holder or place the leaf disc on it.

Cooling: Place the sample holder in the thermoluminescence apparatus and cool the sample

to the desired illumination temperature, typically between -10°C and 5°C.

Charge Separation (Illumination): Excite the sample with a defined number of single-

turnover, saturating flashes of light. For observing the B-band, 1 or 2 flashes are typically

used to generate the S2 and S3 states, respectively.[6]

Rapid Freezing: Immediately after illumination, rapidly cool the sample to a low trapping

temperature, such as -196°C (liquid nitrogen temperature), to stabilize the charge-separated

states.[4]

Thermoluminescence Measurement: Heat the sample at a constant linear rate (e.g.,

0.5°C/second) in complete darkness. The emitted light is detected by the photomultiplier

tube as the temperature increases from the trapping temperature to approximately 70°C.

Data Recording: The instrument software records the light emission as a function of

temperature, generating the glow curve.

Protocol 2: Measurement of the Q-band using DCMU
Inhibition
This protocol is designed to isolate the Q-band, which is useful for specifically probing the

acceptor side of PSII at the level of QA.

Materials and Reagents:

All materials from Protocol 1
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DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) stock solution (e.g., 1 mM in ethanol)

Methodology:

Sample Preparation and DCMU Incubation: Prepare the thylakoid sample as in Protocol 1.

Add DCMU to a final concentration of 10-20 µM.[8] Incubate the sample in the dark for 5-10

minutes to allow the inhibitor to bind to the QB site. DCMU blocks the electron transfer from

QA to QB.[9]

Follow Steps 2-8 from Protocol 1.

Expected Outcome: The addition of DCMU will abolish the B-band and lead to the

appearance of a prominent Q-band at a lower temperature (around 5-10°C).[5] This is

because the electrons are trapped on QA and recombine with the S2 state.

Data Presentation and Analysis
The primary data from a thermoluminescence experiment is the glow curve. For quantitative

analysis, these curves are often deconvoluted into their individual component bands using

specialized software (e.g., GlowFit).[10] This analysis yields key parameters for each band.

Key Parameters from Glow Curve Deconvolution:
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Parameter Description Significance

TM (Peak Temperature)

The temperature at which the

maximum light emission for a

specific band occurs.

Reflects the activation energy

of the charge recombination.

Shifts in TM indicate changes

in the redox potential of the

involved donor/acceptor pair.

[1]

Imax (Peak Intensity)
The maximum intensity of the

thermoluminescence band.

Proportional to the number of

charge pairs that successfully

recombine to produce light. It

reflects the population of the

specific charge-separated

state.

Integral Area
The total area under the glow

curve band.

Represents the total amount of

light emitted and is a measure

of the total number of

recombining charge pairs.

Visualizations
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15187283/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Measurement Protocol

Data Analysis

Isolate Thylakoids
or Prepare Leaf Discs

Dark Adapt Sample
(15-20 min)

Cool to Illumination Temp
(-10°C to 5°C)

Load Sample

Excite with Flashes
(e.g., 1-2 flashes)

Rapid Freeze to -196°C

Heat Linearly in Dark
(0.5°C/sec)

Record Glow Curve
(Light vs. Temp)

Detect Emission

Deconvolute Glow Curve

Extract Parameters
(TM, Imax, Area)

end

Interpret Results

Click to download full resolution via product page

Caption: Workflow for Photosystem II Thermoluminescence Measurement.
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PSII S-State Cycle and Thermoluminescence Emission
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Caption: S-State Cycle and Origin of Major TL Bands in PSII.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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